molecular formula C12H12O3 B15297893 Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B15297893
M. Wt: 204.22 g/mol
InChI Key: SDNCXHWVQSCSRW-JFGNBEQYSA-N
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Description

Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[211]hexane-5-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a phenyl group and an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid typically involves the following steps:

    Formation of the Oxabicyclohexane Ring: This step often involves a cycloaddition reaction where a suitable diene and dienophile react under specific conditions to form the bicyclic structure.

    Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, such as Friedel-Crafts alkylation or through the use of phenyl-substituted starting materials.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenyl group and other substituents can undergo substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, ketones, or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity and influencing various biological processes. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(1R,4S,5S)-4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
  • Rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
  • Rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Uniqueness

Rac-(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is unique due to its specific structural features, such as the phenyl group and the oxabicyclohexane ring. These features confer distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(1R,4S,5S)-4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-11(14)10-9-6-12(10,7-15-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+,12-/m1/s1

InChI Key

SDNCXHWVQSCSRW-JFGNBEQYSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@]1(CO2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1C2C(C1(CO2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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